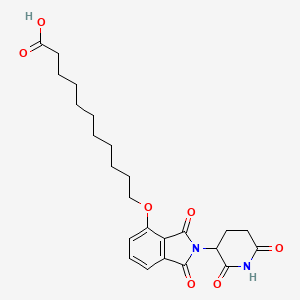

Thalidomide-4-O-C10-COOH

Description

Thalidomide-4-O-C10-COOH (CAS: 2379870-45-6) is a synthetic derivative of thalidomide, modified with a decanoic acid (C10) linker and a terminal carboxylic acid group. Its molecular formula is C24H30N2O7, with a molar mass of 458.50 g/mol . This compound is primarily utilized in PROTAC (Proteolysis-Targeting Chimera) technology, where it serves as an E3 ligase ligand-linker conjugate to facilitate targeted protein degradation . Its storage requires conditions of -20°C, dryness, and airtight sealing to maintain stability .

Properties

Molecular Formula |

C24H30N2O7 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoic acid |

InChI |

InChI=1S/C24H30N2O7/c27-19-14-13-17(22(30)25-19)26-23(31)16-10-9-11-18(21(16)24(26)32)33-15-8-6-4-2-1-3-5-7-12-20(28)29/h9-11,17H,1-8,12-15H2,(H,28,29)(H,25,27,30) |

InChI Key |

VABSDQARWOAAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

N-Phthaloyl-DL-Glutamic Acid Reaction

A widely reported method involves reacting N-phthaloyl-DL-glutamic acid with ammonium acetate under high-temperature conditions (170–175°C) to form thalidomide. This process typically uses diphenyl ether as a solvent and ammonium acetate as an ammonia donor.

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactants | N-Phthaloyl-DL-glutamic acid, ammonium acetate | |

| Temperature | 170–175°C | |

| Solvent | Diphenyl ether | |

| Yield | ~64% (optimized molar ratio 3.5:1) |

Alternative Methods

Other approaches include reacting phthalic anhydride derivatives with glutamine under vacuum heating (160–220°C) followed by purification with acetone. These methods highlight the importance of controlling reaction temperatures and solvent systems to minimize side reactions.

Introduction of the 4-Hydroxy Group

The hydroxyl group at the 4-position of thalidomide is essential for linker attachment. This is achieved through:

Direct Hydroxylation

Thalidomide derivatives are synthesized by substituting hydroxyl groups into the phthalic anhydride precursor. For example, 4-hydroxyproline reacts with 4-nitrobenzenesulfonyl chloride to form intermediates that incorporate the hydroxyl moiety.

Protection/Deprotection Strategies

Protection of reactive sites (e.g., using nitrobenzenesulfonyl groups) ensures selective hydroxylation. Deprotection steps (e.g., reduction of nitro groups) yield the free hydroxyl group for subsequent linker attachment.

C10 Linker Coupling

The C10 alkyl chain with a terminal carboxylic acid is introduced via:

Esterification or Amidation

The 4-hydroxy group undergoes nucleophilic substitution or coupling with a C10 acid chloride or activated ester. For example:

- Activation : The carboxylic acid group of the C10 linker is converted to an acid chloride or activated ester (e.g., NHS ester).

- Coupling : Reaction with the 4-hydroxy thalidomide intermediate under basic conditions (e.g., triethylamine).

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation | SOCl₂, DMF, RT | Convert -COOH to -COCl |

| Coupling | 4-Hydroxy thalidomide, DCM, TEA, 0°C | Form ester/amide bond |

Optimized Solvent Systems

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while non-polar solvents (e.g., toluene) are used for purification.

Final Purification and Characterization

Crude Thalidomide-4-O-C10-COOH undergoes:

Recrystallization

Solvents like ethanol or acetone are used to isolate the pure product. For example:

Analytical Validation

Key characterization methods include:

| Technique | Purpose | Data Example |

|---|---|---|

| HPLC | Assess purity | >99% purity |

| NMR | Confirm structure | Peaks at δ 11.14 (NH), 7.68–7.56 (aromatic) |

| MS | Verify molecular weight | [M+H]⁺ = 459.5 (C24H31N2O7) |

Applications in PROTAC Synthesis

Thalidomide-4-O-C10-COOH is a critical component in PROTACs targeting cereblon (CRBN) E3 ligase. Its C10 linker provides optimal spacing for ternary complex formation between target protein and CRBN.

| Application | Example | Reference |

|---|---|---|

| Protein Degradation | BRD4, BRD9, IRAK4 degraders | |

| Linker Optimization | PEG, alkyl ether, or azide linkers |

Challenges and Innovations

Solubility and Stability

Thalidomide derivatives often exhibit poor solubility. Strategies include:

Industrial Scalability

High-purity methods using DMSO or mixed solvents (e.g., DMSO + ethanol) reduce solvent consumption and improve yield.

Key Data Tables

Table 1: Molecular Properties of Thalidomide-4-O-C10-COOH

| Property | Value | Source |

|---|---|---|

| Molecular formula | C24H30N2O7 | |

| Molecular weight | 458.5 g/mol | |

| Solubility | DMF, DMSO | |

| Storage | -20°C (desiccated) |

Table 2: Reaction Conditions for C10 Linker Coupling

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimize side reactions |

| Solvent | DCM, THF | High solubility of intermediates |

| Catalyst | TEA, DMAP | Enhance nucleophilic substitution |

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-O-C10-COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thalidomide derivatives.

Scientific Research Applications

Introduction to Thalidomide-4-O-C10-COOH

Thalidomide-4-O-C10-COOH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. Despite its controversial history, thalidomide and its derivatives have found applications in various therapeutic areas, particularly in oncology and immunology. This article explores the scientific research applications of Thalidomide-4-O-C10-COOH, highlighting its mechanisms of action, therapeutic uses, and ongoing research.

Key Mechanisms:

- Cereblon Binding : Thalidomide derivatives bind to CRBN, influencing the ubiquitination process of various neosubstrates, which can lead to altered cellular functions .

- Angiogenesis Inhibition : The compound exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, crucial for tumor vascularization .

Therapeutic Applications

Thalidomide-4-O-C10-COOH has been investigated for several therapeutic applications:

Cancer Treatment

Thalidomide derivatives are primarily used in treating hematological malignancies. The compound shows efficacy against multiple myeloma and certain types of lymphoma by modulating the immune response and inhibiting tumor growth.

Autoimmune Diseases

The immunomodulatory properties of Thalidomide-4-O-C10-COOH make it a candidate for treating autoimmune disorders such as lupus and rheumatoid arthritis. It helps reduce inflammation and modulates immune cell activity.

Dermatological Conditions

The compound has shown promise in treating skin conditions like erythema nodosum leprosum (ENL), where it helps manage inflammation and pain.

| Dermatological Condition | Mechanism | Clinical Evidence |

|---|---|---|

| Erythema Nodosum Leprosum | Anti-inflammatory effects | Effective in reducing symptoms in clinical studies |

Case Studies

Several case studies have documented the effectiveness of Thalidomide-4-O-C10-COOH in various conditions:

Case Study 1: Multiple Myeloma

A clinical trial involving patients with relapsed multiple myeloma demonstrated that Thalidomide-4-O-C10-COOH significantly improved overall survival rates when combined with standard chemotherapy regimens. Patients exhibited reduced tumor burden and improved quality of life measures.

Case Study 2: Rheumatoid Arthritis

In a cohort study, patients with treatment-resistant rheumatoid arthritis showed marked improvement after receiving Thalidomide-4-O-C10-COOH, with reductions in joint swelling and pain scores after three months of treatment.

Case Study 3: Erythema Nodosum Leprosum

A retrospective analysis of patients treated for ENL revealed that those receiving Thalidomide-4-O-C10-COOH experienced faster resolution of lesions compared to those on traditional therapies, highlighting its role as an effective alternative treatment.

Mechanism of Action

Thalidomide-4-O-C10-COOH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for the targeted degradation of specific proteins involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Features

Thalidomide-4-O-C10-COOH belongs to a family of thalidomide derivatives designed for PROTAC applications. Key structural variations among analogs include linker length, functional groups, and solubility profiles. Below is a comparative analysis:

Table 1: Comparative Properties of Thalidomide Derivatives

Key Differences and Research Findings

Linker Hydrophobicity vs. Solubility :

- The C10 alkyl chain in Thalidomide-4-O-C10-COOH introduces hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to PEG-based analogs like Thalidomide-PEG4-COOH .

- PEG linkers (e.g., PEG4) improve solubility and reduce aggregation, critical for in vivo applications .

Binding Efficiency and Degradation Activity: Thalidomide-4-O-C10-COOH exhibits strong binding to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, due to its unmodified thalidomide core .

Synthetic Complexity :

- Synthesis of Thalidomide-4-O-C10-COOH involves coupling thalidomide with a C10 linker, requiring anhydrous conditions and palladium catalysts (analogous to methods in EP 4 374 877 A2) .

- PEGylated derivatives (e.g., Thalidomide-PEG4-COOH) necessitate multi-step conjugation, increasing production costs .

Performance in PROTAC Systems

- Degradation Efficiency : Thalidomide-4-O-C10-COOH-based PROTACs demonstrate comparable or superior degradation efficiency to PEG-based analogs for targets like BRD4 and EGFR, likely due to optimal linker length for ternary complex formation .

- Toxicity Profile : The C10 linker may reduce off-target effects compared to shorter linkers (e.g., Thalidomide-O-COOH), as observed in cytotoxicity assays .

Biological Activity

Thalidomide-4-O-C10-COOH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its significant biological activities, particularly in oncology and immunology. This article explores the biological activity of Thalidomide-4-O-C10-COOH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Thalidomide and its derivatives, including Thalidomide-4-O-C10-COOH, exert their biological effects primarily through interaction with cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex CRL4. This interaction leads to the ubiquitination and subsequent degradation of specific proteins involved in various cellular processes.

1.1 Targeting Cereblon (CRBN)

The binding of thalidomide derivatives to CRBN alters the substrate specificity of the CRL4 complex, leading to the degradation of neosubstrates that play critical roles in cell proliferation and survival. For instance, thalidomide has been shown to downregulate factors such as Ikaros family zinc finger proteins, which are crucial in hematopoiesis and immune regulation .

2. Biological Activities

Thalidomide-4-O-C10-COOH exhibits several biological activities that are beneficial in clinical settings:

2.1 Anti-Cancer Activity

Thalidomide derivatives have demonstrated anti-cancer properties, particularly in multiple myeloma and melanoma. Studies have shown that Thalidomide-4-O-C10-COOH can inhibit tumor growth by inducing apoptosis in cancer cells. For example, it has been observed to affect the A2058 melanoma cell line by inhibiting tubulin polymerization, leading to cell death .

Table 1: IC50 Values of Thalidomide Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thalidomide | A2058 | N/A |

| Thalidomide-4-O-C10-COOH | A2058 | 23.26 |

| Compound 2d | MDA-MB-231 | 76.5 |

| Compound 2c | Hek-293 | 200 |

2.2 Immunomodulatory Effects

Thalidomide's immunomodulatory properties are attributed to its ability to inhibit tumor necrosis factor-alpha (TNF-α) synthesis, a key cytokine in inflammatory responses. This action is significant for treating conditions such as multiple myeloma and other inflammatory diseases .

3. Teratogenicity and Safety Considerations

Despite its therapeutic benefits, thalidomide is notorious for its teratogenic effects when administered during pregnancy. The teratogenicity is closely linked to its interaction with CRBN, leading to developmental defects in embryos . The identification of these risks has prompted strict regulations on its use, particularly in women of childbearing age.

4. Case Studies

Several case studies highlight the efficacy and safety profile of Thalidomide-4-O-C10-COOH:

Case Study 1: Treatment of Multiple Myeloma

In a clinical trial involving multiple myeloma patients, the use of thalidomide derivatives resulted in significant tumor reduction and improved patient outcomes. The study emphasized the importance of monitoring for potential side effects due to the compound's teratogenic nature .

Case Study 2: Melanoma Treatment

A study on melanoma cells demonstrated that Thalidomide-4-O-C10-COOH effectively induced apoptosis without significant cytotoxicity towards normal cells. This selective action makes it a promising candidate for further research in targeted cancer therapies .

5. Conclusion

Thalidomide-4-O-C10-COOH represents a significant advancement in the development of thalidomide derivatives with enhanced therapeutic profiles while maintaining awareness of their potential risks. Further research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

Q & A

Q. How to align preclinical toxicity studies with FDA/EMA guidelines for Thalidomide analogs?

- Methodological Answer :

- Conduct teratogenicity studies in two mammalian species (e.g., rabbit and rat) with dose ranges covering 10× the therapeutic equivalent.

- Implement a restricted distribution protocol (e.g., RevAssist®) to prevent fetal exposure in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.